Axitinib metabolite M9
Overview
Description
Axitinib metabolite M9 is a derivative of axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The metabolite M9 is one of the several metabolites formed during the biotransformation of axitinib in the human body .
Preparation Methods
The preparation of axitinib metabolite M9 involves the metabolic processes in the human liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5, with minor contributions from CYP2C19 and CYP1A2 . Industrial production methods for axitinib itself involve complex synthetic routes, including the formation of various intermediates and the use of specific reagents and conditions to achieve the desired chemical structure .
Chemical Reactions Analysis
Axitinib metabolite M9 undergoes several types of chemical reactions, including oxidation and glucuronidation. The primary enzymes involved in these reactions are cytochrome P450 (CYP) enzymes and uridine diphosphate glucuronosyltransferase (UGT) enzymes . Common reagents used in these reactions include NADPH and UDPGA. The major products formed from these reactions are axitinib sulfoxide and axitinib N-glucuronide .
Scientific Research Applications
Axitinib metabolite M9 has significant scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways and clearance mechanisms of axitinib in the human body . Additionally, it helps in understanding the pharmacological and toxicological profiles of axitinib, contributing to the development of more effective and safer therapeutic strategies .
Mechanism of Action
The mechanism of action of axitinib metabolite M9 involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. By blocking these receptors, the metabolite inhibits angiogenesis, tumor growth, and metastasis . This action is crucial in the treatment of advanced renal cell carcinoma, as it helps to reduce the blood supply to the tumor, thereby inhibiting its growth and spread .
Comparison with Similar Compounds
Axitinib metabolite M9 can be compared with other similar compounds, such as sorafenib, sunitinib, and pazopanib, which are also tyrosine kinase inhibitors used in the treatment of renal cell carcinoma . While all these compounds target VEGFRs, axitinib and its metabolites are known for their higher potency and selectivity . This uniqueness makes axitinib and its metabolites, including M9, particularly effective in inhibiting angiogenesis and tumor growth .
Properties
IUPAC Name |
2-[(3E)-3-[(2E)-2-(1-hydroxypyridin-2-ylidene)ethylidene]indazol-6-yl]sulfinyl-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(29)16-10-11-17-19(24-25-20(17)14-16)12-9-15-6-4-5-13-26(15)28/h2-14,28H,1H3,(H,23,27)/b15-9+,19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVCUNKPBREDN-UUAZFVJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=CC=C4C=CC=CN4O)N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)/C(=C\C=C\4/C=CC=CN4O)/N=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1348044-24-5 | |
Record name | Axitinib sulfoxide pyridine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348044245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AXITINIB SULFOXIDE PYRIDINE-N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID0Q0B0IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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